4-[2-(2-Methylphenyl)acetamido]benzoic acid
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Overview
Description
4-[2-(2-Methylphenyl)acetamido]benzoic acid is an organic compound with the molecular formula C16H15NO3. It is a derivative of benzoic acid and features an acetamido group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methylphenyl)acetamido]benzoic acid typically involves the acylation of 2-methylphenylacetic acid with 4-aminobenzoic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Methylphenyl)acetamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-[2-(2-Methylphenyl)acetamido]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[2-(2-Methylphenyl)acetamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzoic acid: Similar structure but lacks the 2-methylphenyl group.
2-Acetylaminobenzoic acid: Similar structure but differs in the position of the acetamido group.
N-Acetyl-p-aminobenzoic acid: Similar structure but lacks the 2-methylphenyl group.
Uniqueness
4-[2-(2-Methylphenyl)acetamido]benzoic acid is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1016719-29-1 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
4-[[2-(2-methylphenyl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H15NO3/c1-11-4-2-3-5-13(11)10-15(18)17-14-8-6-12(7-9-14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
RBHZTDILYRPLHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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